Structural Elucidation and NMR Chemical Shift Assignments of 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one: A Comprehensive Guide for Drug Development
Structural Elucidation and NMR Chemical Shift Assignments of 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one: A Comprehensive Guide for Drug Development
Executive Summary
The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug development, frequently utilized as a metabolically stable bioisostere for amide bonds. While the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, accessing the sterically distinct 1,5-disubstituted regioisomers requires alternative catalytic pathways.
This whitepaper provides an in-depth technical guide to the synthesis, structural elucidation, and precise nuclear magnetic resonance (NMR) chemical shift assignments for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (also known as 1-phenyl-5-acetyl-1H-1,2,3-triazole). By combining regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with a self-validating 1D and 2D NMR protocol, researchers can unambiguously confirm the 1,5-regiochemistry of this critical intermediate[1].
Regioselective Synthesis: The RuAAC Pathway
The causality behind choosing a Ruthenium(II) catalyst over a Copper(I) catalyst lies in the mechanistic pathway of the cycloaddition. CuAAC relies on the formation of a copper-acetylide intermediate, which dictates 1,4-regioselectivity. In contrast, the RuAAC mechanism proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. This intermediate undergoes rate-determining reductive elimination to exclusively release the 1,5-disubstituted triazole[1].
Step-by-Step Synthetic Protocol
This methodology utilizes a highly active pentamethylcyclopentadienyl ruthenium chloride complex to drive the reaction at mild temperatures.
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Preparation: In an oven-dried Schlenk flask purged with inert nitrogen gas, dissolve phenyl azide (1.0 mmol) and 3-butyn-2-one (1.2 mmol) in anhydrous 1,4-dioxane (5.0 mL).
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Catalyst Addition: Add the active catalyst, CpRuCl(PPh3)2 (0.02 mmol, 2 mol%). Note: The bulky Cp ligand is critical for stabilizing the ruthenium center while providing the necessary steric environment to favor the 1,5-isomer.
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Cycloaddition: Seal the flask and stir the reaction mixture at 60 °C for 12 hours. Monitor the consumption of the azide via Thin Layer Chromatography (TLC).
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Purification: Quench the reaction by exposing it to air. Evaporate the solvent under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.
Figure 1: RuAAC catalytic cycle for the regioselective synthesis of 1,5-disubstituted triazoles.
NMR Acquisition: A Self-Validating Protocol
To ensure absolute trustworthiness in the structural assignment, the analytical protocol must operate as a self-validating system. The synthetic methodology (RuAAC) is designed to yield the 1,5-isomer; however, the subsequent 2D NMR workflow acts as an orthogonal spatial validation step. This ensures the final assigned structure is completely unambiguous and does not rely solely on theoretical chemical shifts[2].
Step-by-Step NMR Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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1H NMR (400 MHz): Acquire the proton spectrum using a 30° pulse angle, 16 scans (ns), and a relaxation delay (d1) of 2.0 seconds. Causality: A 2.0s d1 ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate quantitative integration of the methyl and aromatic signals.
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13C NMR (100 MHz): Acquire the carbon spectrum using a 30° pulse angle, 512 scans, and a d1 of 2.0 seconds with WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 provides broadband proton decoupling without excessive sample heating, yielding sharp carbon singlets.
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2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling constants ( nJCH ) of 8 Hz. This will map the carbon skeleton by revealing 2-bond and 3-bond connectivity.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (MW < 500 Da) to observe through-space dipole-dipole cross-relaxation without artifacts from spin diffusion.
1H and 13C NMR Chemical Shift Assignments
The chemical shifts for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one are heavily influenced by the electronic anisotropy of the triazole ring and the electron-withdrawing nature of the C5-acetyl group[2].
Table 1: 1H NMR Quantitative Assignments (CDCl3, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment Logic |
| Triazole C4-H | 8.24 | Singlet (s) | 1H | Strongly deshielded by the adjacent electronegative nitrogen atoms and the anisotropic effect of the C5 carbonyl group. |
| Phenyl (Ar-H) | 7.45 - 7.55 | Multiplet (m) | 5H | The N1-phenyl protons are deshielded by the triazole ring current. The ortho protons are particularly affected by the steric proximity to the C5 acetyl group. |
| Acetyl CH3 | 2.62 | Singlet (s) | 3H | Characteristic shift for an alpha-methyl group attached to a ketone on an aromatic/heteroaromatic system. |
Table 2: 13C NMR Quantitative Assignments (CDCl3, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Assignment Logic |
| Acetyl C=O | 186.5 | Quaternary (Cq) | Highly deshielded ketone carbonyl carbon. |
| Triazole C5 | 138.2 | Quaternary (Cq) | The attachment point of the acetyl group; shifted downfield due to the alpha-effect of the carbonyl. |
| Phenyl C1' | 136.5 | Quaternary (Cq) | Ipso carbon attached to the N1 atom of the triazole ring. |
| Triazole C4 | 135.1 | Tertiary (CH) | Beta to the carbonyl group; confirmed via HSQC correlation to the 8.24 ppm proton. |
| Phenyl C4' | 130.2 | Tertiary (CH) | Para carbon of the phenyl ring. |
| Phenyl C3', C5' | 129.5 | Tertiary (CH) | Meta carbons of the phenyl ring. |
| Phenyl C2', C6' | 125.8 | Tertiary (CH) | Ortho carbons; shielded relative to meta/para positions due to resonance effects. |
| Acetyl CH3 | 28.5 | Primary (CH3) | Alpha-methyl carbon; confirmed via HSQC correlation to the 2.62 ppm proton. |
Mechanistic Proof of 1,5-Regiochemistry via 2D NMR
The definitive proof of the 1,5-regiochemistry relies on the interplay between HMBC and NOESY data.
Table 3: Key 2D NMR Correlations
| Proton Source (δ) | Correlated Target | Experiment | Interaction Type |
| Acetyl CH3 (2.62) | Acetyl C=O (186.5) | HMBC | 2JCH (Through-bond) |
| Acetyl CH3 (2.62) | Triazole C5 (138.2) | HMBC | 3JCH (Through-bond) |
| Triazole H4 (8.24) | Acetyl C=O (186.5) | HMBC | 3JCH (Through-bond) |
| Phenyl Ortho-H (~7.50) | Acetyl CH3 (2.62) | NOESY | Through-space (< 5 Å) |
The NOESY spatial validation: If the compound were a 1,4-disubstituted triazole (synthesized via CuAAC), the C5 position would be occupied by a proton (H5). In that scenario, the phenyl ortho-protons would show a strong NOESY cross-peak with the H5 proton, and no correlation with the acetyl methyl group (which would be too far away at C4).
Because we observe a strong through-space NOESY correlation between the phenyl ortho-protons and the acetyl CH3 protons, we unequivocally prove that the acetyl group is at the C5 position, adjacent to the N1-phenyl ring. This self-validating logic perfectly confirms the success of the RuAAC methodology.
Figure 2: Key HMBC and NOESY 2D NMR correlations confirming 1,5-regiochemistry.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition.[Link]
